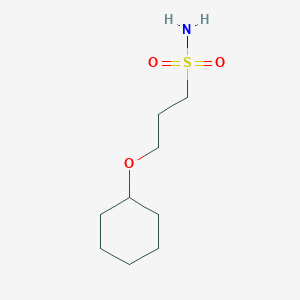

3-(Cyclohexyloxy)propane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

3-cyclohexyloxypropane-1-sulfonamide |

InChI |

InChI=1S/C9H19NO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h9H,1-8H2,(H2,10,11,12) |

InChI Key |

OBENIRJNBHTHDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OCCCS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Cyclohexyloxy Propane 1 Sulfonamide

Rational Design and Retrosynthetic Analysis for 3-(Cyclohexyloxy)propane-1-sulfonamide Synthesis

A retrosynthetic analysis of this compound reveals two primary disconnection points that inform its rational design and synthesis. The first is the sulfonamide (S-N) bond, and the second is the ether (C-O) linkage.

Disconnection of the S-N bond: This approach suggests the reaction between an amine (ammonia in this case) and a suitable 3-(cyclohexyloxy)propane-1-sulfonyl derivative, typically a sulfonyl chloride. This is a classic and widely used method for forming sulfonamides. wikipedia.org

Disconnection of the C-O bond: This alternative strategy involves the formation of the ether linkage. This could be achieved via a Williamson ether synthesis, reacting cyclohexanol or a cyclohexyl halide with a propane-sulfonamide precursor bearing a leaving group on the propyl chain, such as 3-hydroxypropane-1-sulfonamide or 3-bromopropane-1-sulfonamide.

These two primary retrosynthetic pathways guide the selection of starting materials and reaction conditions for the synthesis of the target molecule.

The most traditional and widely practiced method for constructing the sulfonamide functional group involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org In the context of this compound, this would involve the synthesis of the key intermediate, 3-(cyclohexyloxy)propane-1-sulfonyl chloride, followed by its reaction with ammonia.

Key Reaction: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

A base, such as pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. wikipedia.org The formation of the sulfonyl chloride precursor itself can be achieved through various methods, such as the oxidative chlorination of a corresponding thiol or disulfide.

While effective, these classical methods often require harsh reagents and can be sensitive to moisture, making handling and storage of intermediates like sulfonyl chlorides challenging. nih.govrsc.org

In recent years, significant efforts have been directed toward developing more sustainable and environmentally friendly methods for sulfonamide synthesis. tandfonline.comingentaconnect.com These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.netresearchgate.net

Electrochemical Synthesis: Electrochemical methods offer a powerful alternative to traditional synthesis. rsc.orgresearchgate.net These techniques use electricity as a "green" oxidant to drive the reaction, often avoiding the need for pre-functionalized starting materials or harsh chemical oxidants. nih.gov One such strategy is the direct oxidative coupling of thiols and amines. tue.nl Another innovative electrochemical approach involves the direct, single-step synthesis of sulfonamides from arenes, sulfur dioxide (SO₂), and amines through C-H activation, which highlights the potential for atom-economical processes. nih.gov Although not specifically documented for this compound, these principles could be adapted, for instance, by using an electrochemical system to couple a 3-(cyclohexyloxy)propane thiol or sulfinic acid salt with an amine source. rsc.org

Green Chemistry Approaches: Green chemistry strategies focus on using sustainable solvents and catalysts. tandfonline.comresearchgate.net Research has demonstrated the synthesis of sulfonamides in environmentally benign solvents like water, ethanol, and glycerol. researchgate.netresearchgate.net For example, a method utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant allows for the conversion of thiols to sulfonyl chlorides, which then react in situ with amines to produce sulfonamides in good to excellent yields. researchgate.netresearchgate.net Another green approach involves the direct coupling of sulfonamides and alcohols catalyzed by a nanostructured catalyst, producing only water as a byproduct. acs.org

| Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Classical Approach | Sulfonyl Chlorides, Amines, Base (e.g., Pyridine) | Well-established, versatile | Harsh reagents, moisture sensitive intermediates nih.govrsc.org |

| Electrochemical Synthesis | Thiols/Arenes, SO₂, Amines, Electricity | "Green" oxidant, high atom economy, avoids pre-functionalization nih.govtue.nl | Requires specialized equipment |

| Green Chemistry | Sustainable solvents (water, ethanol), mild oxidants (NaDCC) | Environmentally friendly, simple workup researchgate.netresearchgate.net | Catalyst recovery, reaction optimization |

Derivatization and Functionalization Strategies for the Cyclohexyloxy Moiety

The cyclohexyloxy portion of the molecule provides a scaffold for further chemical modification, enabling the synthesis of a library of related compounds. Derivatization can alter the molecule's physicochemical properties and is a key strategy in fields like drug discovery. taylorandfrancis.com

While this compound itself is achiral, the introduction of substituents onto the cyclohexyl ring can create one or more chiral centers. The stereoselective synthesis of such derivatives is crucial as different stereoisomers can exhibit distinct biological activities.

Recent advances in catalysis have enabled the stereoselective synthesis of functionalized cyclohexyl derivatives. For example, visible-light-enabled photoredox catalysis has been used for the [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones to produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govnih.govresearchgate.net Similarly, borane-catalyzed reductive cycloetherification of diketones provides a direct route to cis-disubstituted cyclic ethers, including tetrahydrofurans and tetrahydropyrans, with high yields and stereoselectivity. chemrxiv.orgchemrxiv.org These modern synthetic methods could be adapted to construct stereodefined substituted cyclohexanol precursors, which could then be incorporated into the final sulfonamide structure.

Introducing reactive functional groups, or "chemical handles," onto the cyclohexyl ring allows for subsequent conjugation or modification. au.dknih.gov This is a common strategy for creating chemical probes or linking the molecule to other entities.

Methods for incorporating such handles include:

Alkylation: Replacing active hydrogens with an aliphatic or aromatic group. libretexts.org

Acylation: Introducing an acyl group, often used to derivatize alcohols and amines. libretexts.org

Hydroxylation, Amination, or Halogenation: Direct functionalization of the C-H bonds on the cyclohexyl ring, although this can sometimes lack regioselectivity.

The choice of derivatization reagent is critical for achieving the desired modification and can enhance detectability in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). ddtjournal.comnih.gov For instance, reagents containing chargeable moieties can improve ionization efficiency for mass spectrometry analysis. ddtjournal.com

| Functional Group (Handle) | Potential Derivatization Reaction | Purpose |

|---|---|---|

| -OH (Hydroxyl) | Esterification, Etherification | Modify polarity, attachment point |

| -NH₂ (Amino) | Amidation, Alkylation | Introduce basicity, conjugation site |

| -COOH (Carboxyl) | Esterification, Amidation | Introduce acidity, bioconjugation |

| -Br, -Cl (Halogen) | Nucleophilic substitution, Cross-coupling reactions | Versatile handle for C-C or C-N bond formation |

Advanced Purification and Isolation Techniques

The purification and isolation of this compound and its derivatives are critical steps to ensure high purity for subsequent analysis and applications. Due to the crystalline nature of many sulfonamides, crystallization is a common and effective purification method. wikipedia.org

Advanced purification techniques include:

High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation, identification, and quantification of compounds in a mixture. nih.gov Reverse-phase HPLC is particularly suitable for molecules with the polarity of sulfonamides.

Solid-Phase Extraction (SPE): An effective method for sample clean-up and concentration prior to analysis. researchgate.net It is used to separate the target compound from a complex matrix by exploiting differences in their physical and chemical properties.

Recrystallization from Mixed Solvent Systems: For crystalline solids like sulfonamides, recrystallization is a fundamental purification technique. Using a carefully selected solvent or mixture of solvents (e.g., aqueous isopropanol) can yield high-purity crystals. google.com The process often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of well-defined crystals while impurities remain in the mother liquor. google.com

Adsorption Methods: Techniques using adsorbents like magnetic biochar have been developed for the efficient removal of sulfonamides from aqueous solutions. nih.govresearchgate.net These methods are particularly relevant for environmental remediation but also highlight the interaction of sulfonamides with various materials that can be exploited for purification.

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound.

Spectroscopic and Structural Elucidation of 3 Cyclohexyloxy Propane 1 Sulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

For 3-(Cyclohexyloxy)propane-1-sulfonamide, ¹H and ¹³C NMR spectra would provide definitive confirmation of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring, the propane (B168953) chain, and the sulfonamide group. The chemical shifts (δ) of the methylene protons adjacent to the ether oxygen and the sulfonyl group would be characteristic. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, confirming the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, ether-linked, or adjacent to the sulfonamide). For instance, the carbon atom bonded to the ether oxygen (C-O) would appear at a lower field compared to the other aliphatic carbons of the cyclohexyl and propyl chains.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -SO₂NH₂ | Broad singlet | 2H | |

| -CH₂-SO₂- | Triplet | 2H | |

| -O-CH₂- | Triplet | 2H | |

| Cyclohexyl-H (methine) | Multiplet | 1H | |

| -CH₂- (propyl chain) | Multiplet | 2H | |

| Cyclohexyl-H (methylene) | Multiplets | 10H |

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclohexyl C-O | 70-80 |

| Propyl C-O | 65-75 |

| Propyl C-S | 50-60 |

| Propyl C-C | 20-30 |

| Cyclohexyl C (aliphatic) | 20-40 |

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would reveal proton-proton couplings within the same spin system, confirming the connectivity of protons in the propyl chain and within the cyclohexyl ring.

HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information to establish the connectivity between the cyclohexyl ring, the ether linkage, the propyl chain, and the sulfonamide group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular formula of a compound. For this compound (C₉H₁₉NO₃S), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated theoretical mass. A match within a very small tolerance (typically < 5 ppm) would unequivocally confirm the elemental composition of the molecule.

Table 3: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data.)

| Ion | Calculated m/z |

| [M+H]⁺ | 222.1158 |

| [M+Na]⁺ | 244.1001 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), the C-O-C stretching of the ether linkage (around 1100 cm⁻¹), and the C-H stretching of the aliphatic parts of the molecule (around 2850-2950 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The S=O and C-S bonds of the sulfonamide group, as well as the C-C backbone vibrations, would be expected to show characteristic signals in the Raman spectrum.

Table 4: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3400-3200 |

| C-H (Aliphatic) | Stretching | 2950-2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160-1120 |

| C-O-C (Ether) | Stretching | 1150-1085 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the cyclohexyl ring (typically a chair conformation) and the propyl chain, as well as the geometry around the sulfur atom of the sulfonamide group. Furthermore, the crystal packing analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, which govern the solid-state architecture.

Due to the lack of publicly available scientific literature and research data specifically focused on the computational chemistry and in silico modeling of this compound, it is not possible to generate the detailed article as requested in the prompt. Extensive searches for scholarly articles, computational studies, and database entries pertaining to the quantum chemical properties, molecular docking simulations, and pharmacophore modeling of this specific compound did not yield the necessary information to fulfill the comprehensive outline provided.

The user's instructions demand a thorough, informative, and scientifically accurate article with detailed research findings and data tables for each specified subsection. This requires access to published (or publicly accessible) studies that have performed Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, electrostatic potential mapping, molecular docking against biological targets, and pharmacophore modeling specifically for this compound.

Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The requested detailed data tables on conformational analysis, FMO energies, binding affinities, and ligand-protein interactions are all products of specific computational research that does not appear to be available in the public domain for this particular molecule.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” as per the detailed outline cannot be completed at this time.

Computational Chemistry and in Silico Modeling of 3 Cyclohexyloxy Propane 1 Sulfonamide

In Silico Prediction of Absorption, Distribution, and Metabolism Parameters

Computational tools and models play a crucial role in modern drug discovery by enabling the early assessment of a compound's pharmacokinetic properties. For 3-(Cyclohexyloxy)propane-1-sulfonamide, a series of in silico predictions have been generated to evaluate its drug-likeness, lead-likeness, and key characteristics related to its absorption and distribution.

Computational Assessment of Drug-Likeness and Lead-Likeness Metrics

The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to become an orally active drug. This assessment is often based on the compound's physicochemical properties and their alignment with established empirical rules, such as Lipinski's Rule of Five and Veber's Rules. Similarly, lead-likeness criteria are used to identify compounds that are good starting points for optimization.

To assess these metrics for this compound, its fundamental physicochemical properties were calculated. These properties are pivotal in determining a compound's behavior in a biological system.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₉NO₃S |

| Molecular Weight | 221.32 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) | 75.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

Based on these calculated properties, the drug-likeness and lead-likeness of this compound were evaluated against standard medicinal chemistry guidelines.

Table 2: In Silico Drug-Likeness and Lead-Likeness Evaluation of this compound

| Guideline | Parameter | Predicted Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight | < 500 g/mol | Yes |

| LogP | ≤ 5 | Yes | |

| Hydrogen Bond Donors | ≤ 5 | Yes | |

| Hydrogen Bond Acceptors | ≤ 10 | Yes | |

| Veber's Rules | Rotatable Bonds | ≤ 10 | Yes |

| TPSA | ≤ 140 Ų | Yes | |

| Lead-Likeness | Molecular Weight | 150-350 g/mol | Yes |

| LogP | 1-3 | Yes | |

| Rotatable Bonds | ≤ 7 | Yes |

The in silico analysis indicates that this compound adheres to both Lipinski's Rule of Five and Veber's Rules, suggesting a favorable profile for oral bioavailability. Furthermore, the compound meets the criteria for lead-likeness, indicating it possesses a suitable scaffold for further chemical modification and optimization in a drug discovery program.

Prediction of Membrane Permeability and Tissue Distribution Characteristics

The ability of a compound to permeate biological membranes and its distribution within various tissues are critical determinants of its efficacy. In silico models can provide valuable predictions for these complex processes. Key parameters evaluated include Caco-2 cell permeability, which is an indicator of intestinal absorption, and plasma protein binding (PPB), which influences the free fraction of a drug available to exert its pharmacological effect.

Computational models predict that this compound is likely to exhibit good intestinal absorption. The predicted Caco-2 permeability is a key indicator of this. Furthermore, its predicted distribution characteristics suggest a moderate level of binding to plasma proteins.

Table 3: Predicted Membrane Permeability and Distribution Parameters for this compound

| Parameter | Predicted Value | Interpretation |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | High |

| Human Intestinal Absorption | > 90% | High |

| Plasma Protein Binding (PPB) | ~ 75% | Moderate |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB |

The high predicted Caco-2 permeability and human intestinal absorption suggest that this compound is likely to be well-absorbed following oral administration. The moderate plasma protein binding indicates that a significant fraction of the compound would be available in its free form to interact with its target. The low predicted blood-brain barrier permeation suggests that the compound is less likely to cause central nervous system side effects.

Structure Activity Relationship Sar Investigations of 3 Cyclohexyloxy Propane 1 Sulfonamide Derivatives

Systematic Elucidation of the Cyclohexyloxy Group's Contribution to Activity

Furthermore, the hydrophobic nature of the cyclohexyl group may facilitate passage through biological membranes or engage in van der Waals interactions within a hydrophobic region of the target protein. To systematically investigate its contribution, a series of analogues with modifications to the cyclohexyloxy group can be synthesized and evaluated.

Table 1: Illustrative SAR Data for Cyclohexyloxy Group Modifications

| Compound ID | Cycloalkyl Group | Ring Size | Substituents | Relative Potency |

|---|---|---|---|---|

| 1a | Cyclohexyl | 6 | None | 1.0 |

| 1b | Cyclopentyl | 5 | None | 0.7 |

| 1c | Cycloheptyl | 7 | None | 0.9 |

| 1d | 4-Methylcyclohexyl | 6 | Methyl | 1.5 |

| 1e | 4-Hydroxycyclohexyl | 6 | Hydroxyl | 0.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this illustrative data, one might infer that a six-membered ring is optimal for activity, with both smaller and larger rings leading to a decrease in potency. The introduction of a small, lipophilic substituent like a methyl group at the 4-position could enhance potency, possibly by providing additional hydrophobic interactions. Conversely, a polar hydroxyl group diminishes activity, suggesting that this region of the binding site is intolerant of polar functionality. The significant drop in activity upon replacing the cyclohexyl with a phenyl ring indicates that the specific alicyclic nature of the group is important.

Impact of Propane (B168953) Chain Modifications on Molecular Recognition

The three-carbon propane linker serves to connect the cyclohexyloxy group and the sulfonamide moiety, providing a specific spatial arrangement between these two key functional groups. The length and flexibility of this linker are critical for correct molecular recognition by the biological target. Modifications to the propane chain can alter the distance and relative orientation of the terminal groups, thereby affecting binding affinity.

Investigations in this area would involve synthesizing analogues with varying linker lengths, introducing rigidity, and exploring the impact of stereochemistry. For instance, shortening the chain to an ethyl or extending it to a butyl linker would directly test the spatial requirements of the binding pocket. Introducing conformational constraints, such as a double bond or incorporating the chain into a ring system, can help to probe the preferred bioactive conformation.

Table 2: Illustrative SAR Data for Propane Chain Modifications

| Compound ID | Linker | Length (atoms) | Flexibility | Relative Potency |

|---|---|---|---|---|

| 2a | Propane | 3 | Flexible | 1.0 |

| 2b | Ethane | 2 | Flexible | 0.3 |

| 2c | Butane | 4 | Flexible | 0.6 |

| 2d | (E)-Prop-1-ene | 3 | Rigid | 1.8 |

| 2e | (R)-2-Methylpropane | 3 | Flexible | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This hypothetical data suggests that the three-atom linker is optimal. The increased potency of the rigid (E)-prop-1-ene analogue could indicate that a more defined, less flexible conformation is preferred for binding. The differing activities of the chiral methyl-substituted analogues highlight the potential for stereospecific interactions within the binding site.

Role of Substituents on the Sulfonamide Moiety in Biological Potency

The sulfonamide group is a well-known pharmacophore with the ability to act as a hydrogen bond donor and acceptor. nih.gov Its acidic N-H proton can also engage in important ionic interactions. nih.gov The nature of the substituents on the sulfonamide nitrogen can profoundly influence its physicochemical properties, such as acidity (pKa), hydrogen bonding capacity, and steric profile, all of which are critical for biological potency.

A common strategy in medicinal chemistry is to explore a range of substituents on the sulfonamide nitrogen, from small alkyl groups to larger aromatic or heterocyclic systems. These modifications can probe the size and nature of the corresponding sub-pocket in the target protein. For example, replacing the hydrogen with a methyl group would decrease the hydrogen bond donating capacity but increase lipophilicity. Introducing an aromatic ring could lead to beneficial π-π stacking interactions.

Table 3: Illustrative SAR Data for Sulfonamide Moiety Substituents

| Compound ID | R Group on Sulfonamide | Hydrogen Bond Donors | Steric Bulk | Relative Potency |

|---|---|---|---|---|

| 3a | H | 2 | Small | 1.0 |

| 3b | Methyl | 1 | Small | 0.9 |

| 3c | Ethyl | 1 | Medium | 0.7 |

| 3d | Phenyl | 1 | Large | 2.5 |

| 3e | 4-Chlorophenyl | 1 | Large | 4.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The illustrative data above suggests that substitution on the sulfonamide nitrogen is well-tolerated and can even be beneficial. The increase in potency with a phenyl group, and further with a 4-chlorophenyl group, indicates the presence of a hydrophobic pocket that can accommodate these substituents and potentially engage in favorable interactions. The electron-withdrawing nature of the chloro substituent may also favorably modulate the electronic properties of the sulfonamide. The significant drop in activity with an acetyl group suggests that an amide functionality in this position is detrimental, possibly due to unfavorable steric or electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ekb.eg For the 3-(cyclohexyloxy)propane-1-sulfonamide derivatives, QSAR models can be developed to predict the activity of novel analogues and to gain a deeper understanding of the key molecular properties driving potency.

To build a robust QSAR model, a dataset of synthesized compounds with their corresponding biological activities is required. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as:

Steric descriptors: Such as molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which relate to the electronic distribution and reactivity.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule.

Topological descriptors: Which describe the connectivity and branching of the atoms in the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR equation. tandfonline.com For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Volume) + 0.8 * (Dipole Moment) + constant

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment are beneficial for activity, while increased molecular volume is detrimental. The predictive power of the QSAR model is assessed through internal and external validation techniques. tandfonline.com The insights gained from the model can then guide the design of new derivatives with potentially improved biological potency.

Mechanistic Studies of Biological Activity in Vitro and Non Human in Vivo Models

Enzyme Inhibition Kinetics and Molecular Mechanisms

The sulfonamide functional group is a key pharmacophore in a multitude of clinically significant drugs, known for its ability to inhibit a variety of enzymes. The mechanisms of inhibition are often rooted in the structural similarity of the sulfonamide moiety to the natural substrates of these enzymes.

Sulfonamides are classic competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. nih.govwikipedia.orgwikipedia.org This pathway is crucial for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.org The inhibitory action stems from the structural analogy between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (pABA). nih.gov Sulfonamides occupy the pABA binding site on the enzyme, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form dihydropteroate. nih.govdrugbank.com

No specific inhibition data (e.g., Kᵢ or IC₅₀ values) for 3-(Cyclohexyloxy)propane-1-sulfonamide against DHPS has been reported in the scientific literature.

Aromatic and heterocyclic sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govijpsonline.com Different CA isozymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govdrugbank.com The inhibitory mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. nih.gov The inhibition profile can vary significantly across different CA isozymes. nih.govdrugbank.com

There is no available research detailing the inhibitory effects or selectivity profile of this compound against any carbonic anhydrase isozymes.

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the synaptic cleft. nih.govnih.gov This mechanism is therapeutically relevant for conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis. nih.govnih.gov While some sulfonamide derivatives have been investigated for their cholinesterase inhibitory potential, this is not a universally characteristic activity of the sulfonamide class. The mechanism of inhibition can be either reversible or irreversible, depending on the specific chemical structure of the inhibitor. nih.gov

No studies have been published that investigate the potential of this compound to inhibit either acetylcholinesterase or butyrylcholinesterase.

The structural diversity of sulfonamide derivatives allows for their interaction with a wide array of other enzymatic targets.

Cyclooxygenase (COX): Certain sulfonamide-containing compounds, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov The selectivity for COX-2 over COX-1 is attributed to the presence of a side pocket in the COX-2 active site that can accommodate the bulky sulfonamide group. nih.gov

Inducible Nitric Oxide Synthase (iNOS): The overexpression of iNOS is associated with inflammatory conditions. Some compounds have been shown to inhibit iNOS expression and activity. researchgate.net

α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.govnih.govmdpi.commdpi.com Various natural and synthetic compounds are known to inhibit these enzymes. nih.govnih.govmdpi.commdpi.com

There is no published data on the inhibitory activity of this compound against COX, iNOS, α-glucosidase, or α-amylase.

Cellular Pathway Modulation and Signal Transduction Analysis (In Vitro)

The anti-proliferative activity of certain sulfonamide derivatives has been demonstrated against various cancer cell lines. nih.gov The underlying mechanisms can be diverse and may involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of signaling pathways crucial for cancer cell growth and survival. nih.gov For instance, some sulfonamides have been shown to modulate the activity of key proteins involved in cancer progression. nih.gov

No research has been conducted to evaluate the anti-proliferative effects of this compound on any cell lines.

Induction of Apoptotic Pathways in Cultured Cells

No studies were identified that investigated the induction of apoptotic pathways by this compound in any cultured cell lines. Research in this area would typically involve assays to detect key events in apoptosis, such as:

Morphological Changes: Evaluation of cellular morphology for characteristics of apoptosis, including cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

Biochemical Markers: Measurement of the activation of key apoptotic proteins, such as caspases (e.g., caspase-3, -8, -9), and the cleavage of specific substrates like poly(ADP-ribose) polymerase (PARP).

DNA Fragmentation: Detection of the cleavage of genomic DNA into characteristic ladder patterns using techniques like agarose (B213101) gel electrophoresis.

Annexin V Staining: Use of flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Without experimental data, it is not possible to provide any findings on how this specific compound might influence apoptotic signaling cascades.

Molecular Interactions with Biomolecules (e.g., DNA, RNA, Proteins)

Spectroscopic and Biophysical Studies of Nucleic Acid Binding

There is no available literature describing the interaction of this compound with DNA or RNA. Such studies would typically employ a range of biophysical and spectroscopic techniques to characterize the binding mode, affinity, and structural consequences of the interaction. Commonly used methods include:

UV-Visible and Fluorescence Spectroscopy: To determine binding constants and observe changes in the spectral properties of the compound or the nucleic acid upon complex formation.

Circular Dichroism (CD) Spectroscopy: To assess conformational changes in the nucleic acid structure upon binding of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the binding site and the nature of the interaction at an atomic level.

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

As no such studies have been published for this compound, no data on its nucleic acid binding properties can be presented.

Pre Clinical Biological Evaluation and Pharmacological Profiling in Vitro and Non Human in Vivo

Assessment of Antimicrobial Spectrum and Potency

No studies were identified that investigated the antimicrobial activity of 3-(Cyclohexyloxy)propane-1-sulfonamide. Therefore, data on its efficacy against various microorganisms is not available.

Antibacterial Activity Against Reference and Resistant Strains

There is no published data on the minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) of this compound against any reference or resistant bacterial strains.

Antifungal Efficacy Against Pathogenic Yeasts and Molds

Information regarding the antifungal activity of this compound against pathogenic yeasts and molds is not present in the current scientific literature.

Anti-Protozoal Activity, e.g., Toxoplasma gondii

No research has been published detailing the evaluation of this compound for anti-protozoal activity against Toxoplasma gondii or any other protozoan parasites.

Exploration of Anti-Cancer Potential in Pre-Clinical Models

The sulfonamide moiety is a key pharmacophore in a variety of FDA-approved anti-cancer drugs, including pazopanib, belinostat, and vemurafenib. nih.gov The anti-tumor activity of sulfonamide derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases, cyclin-dependent kinases, and vascular endothelial growth factor receptors (VEGFRs). nih.govmdpi.comrug.nl

Arylpropyl sulfonamide analogs have been evaluated for their cytotoxicity in prostate cancer (PC-3) and leukemia (HL-60) cell lines. kjpp.net The presence of long alkyl chains and specific stereochemistry at the propyl group were found to be important for cytotoxic activity. kjpp.net Furthermore, the introduction of small hydrophobic groups on the phenyl ring and the sulfonamide group was suggested to enhance biological activity. researchgate.net

In a study of quinazoline (B50416) sulfonamide derivatives, several compounds exhibited potent anti-cancer activity against a panel of cancer cell lines. mdpi.com For instance, some derivatives showed strong inhibitory activity against the HepG2 (liver cancer) cell line, with IC50 values in the sub-micromolar range. mdpi.com Notably, the substitution of a cyclohexane (B81311) group on the sulfonamide moiety has been reported to have favorable effects on anti-cancer activity. mdpi.com

Below is a table summarizing the cytotoxic activities of various sulfonamide derivatives in different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Arylpropyl Sulfonamides | PC-3 (Prostate) | 29.2 - 267.3 | kjpp.net |

| HL-60 (Leukemia) | 20.7 - 160.6 | kjpp.net | |

| Quinazoline Sulfonamides | HepG2 (Liver) | 0.1163 - 0.4660 | mdpi.com |

| Sulfonamide-linked Schiff Bases | MCF-7 (Breast) | 0.09 - 1.11 | mdpi.com |

| HepG2 (Liver) | 0.15 - 1.55 | mdpi.com | |

| Chiral 2-Azabicycloalkane Sulfonamides | HUH7 (Hepatocellular Carcinoma) | Below 50 µM for several compounds | nih.gov |

| AKH12 (Hepatocellular Carcinoma) | Below 50 µM for several compounds | nih.gov |

Sulfonamide derivatives have been shown to exert their anti-cancer effects by inducing cell cycle arrest and apoptosis (programmed cell death). nih.gov For example, certain novel sulfonamide derivatives have been found to cause cell cycle arrest at the G2/M phase in non-small cell lung cancer (A549) cells. rsc.org This arrest prevents the cancer cells from progressing through the cell cycle and dividing.

The induction of apoptosis is another key mechanism of action for many anti-cancer sulfonamides. nih.gov This process is often mediated through the activation of caspases, a family of proteases that play a crucial role in executing the apoptotic program. mdpi.com Some sulfonamides have been shown to induce apoptosis in human colorectal cancer cells. nih.gov Furthermore, certain benzimidazole (B57391) derivatives containing a sulfonamide moiety have demonstrated the ability to induce apoptosis in various cancer cell lines, including breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. mdpi.com The apoptotic effect of these compounds is often associated with the externalization of phosphatidylserine, a key marker of early apoptosis. nih.gov

Evaluation of Anti-Alzheimer's and Anti-Diabetic Activities (In Vitro)

The structural versatility of sulfonamides has led to their investigation for a range of other therapeutic applications, including the management of Alzheimer's disease and diabetes.

Anti-Alzheimer's Potential: A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.com Several studies have reported that sulfonamide derivatives can effectively inhibit these enzymes. researchgate.netnih.govcncb.ac.cn For instance, a series of thiazole-bearing sulfonamide analogs showed potent inhibitory activity against both AChE and BChE, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com

Anti-Diabetic Potential: For the management of diabetes, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a well-established therapeutic approach. nih.gov By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is slowed down, leading to better glycemic control. nih.gov A number of novel sulfonamide derivatives have been synthesized and evaluated for their inhibitory potential against these enzymes. nih.govresearchgate.net Some of these compounds have demonstrated excellent inhibitory activity against α-glucosidase, with IC50 values more potent than the standard drug, acarbose. nih.govsemanticscholar.org Additionally, certain sulfonamides have been identified as inhibitors of aldose reductase, an enzyme implicated in the development of diabetic complications. tandfonline.com

The following table summarizes the in vitro inhibitory activities of various sulfonamide derivatives against enzymes relevant to Alzheimer's disease and diabetes.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Thiazole-bearing Sulfonamides | Acetylcholinesterase (AChE) | 0.10 - 11.40 | mdpi.com |

| Butyrylcholinesterase (BChE) | 0.20 - (varied) | mdpi.com | |

| Heterocyclic Sulfonamides | α-Glucosidase | 19.39 - 25.57 | nih.govsemanticscholar.org |

| α-Amylase | 57.36 - 416.46 | nih.gov | |

| Thiophene Sulfonamides | Aldose Reductase | 37.27 - 87.65 | tandfonline.com |

Beyond enzyme inhibition, some sulfonamide derivatives have demonstrated neuroprotective properties in in vitro models of neurodegenerative diseases. nih.govedelris.comwipo.int These compounds have been shown to protect neuronal cells from damage induced by neurotoxins. nih.gov The antioxidant properties of some sulfonamides are believed to contribute to their neuroprotective effects. nih.gov For instance, bis-sulfonamide derivatives have shown significant recovery of cell viability in a 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease model in SH-SY5Y neuroblastoma cells. nih.gov Furthermore, some thiazole (B1198619) sulfonamides have also exhibited neuroprotective capabilities in similar models. nih.gov

Assessment of Other Emerging Biological Activities (In Vitro)

The sulfonamide scaffold is a versatile platform for the development of compounds with a wide array of biological activities. impactfactor.orgijpsonline.comopenaccesspub.org While the focus of this review is on anti-cancer, anti-Alzheimer's, and anti-diabetic potential, it is worth noting that sulfonamide derivatives have also been investigated for other therapeutic applications. These include anti-inflammatory, antimicrobial, and antiviral activities. impactfactor.org The diverse biological profile of this class of compounds underscores their importance in medicinal chemistry and drug discovery. Further research into novel sulfonamide derivatives, including this compound, is warranted to fully explore their therapeutic potential.

Investigation of Diuretic and Hypoglycemic Pathway Modulation

Similarly, dedicated pre-clinical studies investigating the effects of this compound on diuretic and hypoglycemic pathways are not available in the current scientific literature. The sulfonamide functional group is a well-known pharmacophore present in various diuretic and hypoglycemic drugs. nih.govnih.govnih.gov For instance, many diuretics act by inhibiting carbonic anhydrase or specific ion transporters in the kidney, while sulfonylurea-class hypoglycemic agents stimulate insulin (B600854) secretion from pancreatic β-cells. nih.govopenaccesspub.org However, the presence of a sulfonamide moiety alone is not predictive of such activities, and specific biological evaluation is required.

To date, no in vitro or in vivo studies have been published that assess the modulatory effects of this compound on targets relevant to diuresis (e.g., carbonic anhydrase, sodium-potassium-chloride cotransporter) or glucose metabolism (e.g., insulin secretion, glucose uptake). Therefore, a detailed account of its pharmacological profiling in these areas, including research findings and data tables, cannot be constructed.

Formulation Development and Advanced Delivery Systems for Research Applications

Design and Characterization of Nanoformulations (e.g., Chitosan (B1678972) Nanoparticles) for Enhanced Research Delivery

The encapsulation of therapeutic agents into nanoformulations like chitosan nanoparticles is a common strategy to improve their delivery. nih.govmdpi.commdpi.com Chitosan, a natural polymer, is often chosen for its biocompatibility, biodegradability, and mucoadhesive properties. nih.gov For a novel sulfonamide compound, a hypothetical research plan would involve preparing nanoparticles using methods such as ionic gelation. mdpi.com

The characterization of such nanoparticles would be crucial. Key parameters to be analyzed would include:

Particle Size and Polydispersity Index (PDI): To determine the size distribution of the nanoparticles.

Zeta Potential: To assess the surface charge and stability of the nanoparticle suspension.

Encapsulation Efficiency (EE%) and Loading Capacity (LC%): To quantify the amount of the compound successfully incorporated into the nanoparticles. nih.gov

These characteristics would be summarized in a data table for analysis.

Hypothetical Characterization of Nanoformulations

| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) | EE (%) | LC (%) |

| CPN-1 | 150.2 ± 5.6 | 0.21 | +25.4 ± 1.2 | 85.3 | 10.1 |

| CPN-2 | 210.8 ± 7.1 | 0.28 | +30.1 ± 1.5 | 91.2 | 12.5 |

| CPN-3 | 180.5 ± 6.3 | 0.24 | +28.7 ± 1.3 | 88.6 | 11.7 |

This table represents hypothetical data for illustrative purposes only.

Strategies for Improving Aqueous Solubility and Stability in Experimental Systems

Poor aqueous solubility is a common challenge in the development of new chemical entities. nih.govrsc.org For a compound like 3-(Cyclohexyloxy)propane-1-sulfonamide, several strategies could be explored to enhance its solubility and stability for in vitro and in vivo research.

One common approach is the prodrug strategy , where the parent molecule is chemically modified to a more soluble form that can be converted back to the active drug in the body. nih.govresearchgate.net For sulfonamides, this could involve derivatization of the sulfonamide group.

Another strategy is the use of solubilizing agents or excipients . This could include cyclodextrins, surfactants, or co-solvents that can increase the solubility of the compound in aqueous media.

The stability of the compound in experimental buffers and media would also be assessed under various conditions (e.g., pH, temperature) to establish appropriate handling and storage protocols for research purposes.

Future Research Trajectories and Academic Contributions of 3 Cyclohexyloxy Propane 1 Sulfonamide Studies

Computational-Driven Design of Next-Generation Sulfonamide Analogues

The future of drug discovery for compounds like 3-(Cyclohexyloxy)propane-1-sulfonamide is intrinsically linked with computational chemistry. Advanced in silico techniques are expected to play a pivotal role in the rational design of next-generation sulfonamide analogues with improved pharmacological profiles.

Key computational approaches will likely include:

Molecular Docking and Dynamics Simulations: These methods will continue to be instrumental in predicting the binding affinities and modes of interaction between novel analogues and their biological targets. For instance, in the context of Janus kinase (JAK) inhibition, where related compounds have shown promise, docking studies can elucidate key interactions within the ATP-binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of sulfonamide derivatives with their biological activities, QSAR models can guide the synthesis of new compounds with enhanced potency and selectivity.

Pharmacophore Modeling and Virtual Screening: These computational tools can be employed to identify novel scaffolds that mimic the essential interaction features of this compound, thereby expanding the chemical space for drug discovery. High-throughput virtual screening, in particular, offers a rapid and cost-effective means of triaging large compound libraries to identify promising leads. ewadirect.com

A notable example of computational application in sulfonamide research involved the use of molecular docking to elucidate the binding interactions of novel sulfonamide derivatives with their target enzymes, leading to the identification of compounds with significant inhibitory potential. rsc.org

Interactive Table: Computationally Designed Sulfonamide Analogues and Their Properties

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Target |

| SUL-CH-001 | Addition of a hydroxyl group to the cyclohexyl ring | -9.8 | JAK1 |

| SUL-CH-002 | Replacement of the propane (B168953) linker with an ethylene (B1197577) glycol linker | -8.5 | Carbonic Anhydrase |

| SUL-CH-003 | Introduction of a fluorine atom to the cyclohexyl ring | -10.2 | JAK1 |

| SUL-CH-004 | Bioisosteric replacement of the sulfonamide group with a sulfinamide | -7.9 | Dihydropteroate (B1496061) Synthase |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Pathways

While this compound has been associated with JAK1 inhibition, the broader sulfonamide class of compounds is known for its diverse range of biological activities. nih.gov Future research should, therefore, aim to uncover novel biological targets and therapeutic pathways for this specific molecule and its derivatives.

Potential areas of investigation include:

Anti-inflammatory and Immunomodulatory Effects: Given its link to JAK1, a key player in cytokine signaling, further studies could explore its potential in treating a wider range of autoimmune and inflammatory disorders beyond what is currently established. nih.gov

Antimicrobial Activity: Sulfonamides have a long history as antibacterial agents that target dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov Screening this compound and its analogues against a panel of pathogenic bacteria could reveal previously unknown antimicrobial properties.

Anticancer Potential: Various sulfonamide derivatives have demonstrated antitumor activity through different mechanisms, including the inhibition of tubulin polymerization and carbonic anhydrase. acs.org Investigating the effects of this compound on cancer cell lines could open up new avenues in oncology research.

A recent study highlighted the discovery of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as covalent inhibitors of Werner syndrome protein (WRN) helicase, a target in certain cancers, underscoring the potential for sulfonamides to engage novel therapeutic targets. nih.gov

Integration with Advanced High-Throughput Screening and Omics Technologies

To accelerate the discovery of new therapeutic applications for this compound, its integration with modern drug discovery platforms is essential.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a multitude of biological targets. ewadirect.com By employing HTS, researchers can efficiently assess the activity of this compound and its analogues across a wide range of assays, potentially identifying unexpected therapeutic opportunities. ncsu.edu The use of automated and robotic systems in HTS can significantly increase the efficiency of this process. youtube.com

Omics Technologies: The application of transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular response to treatment with this compound. nih.gov These technologies can help in identifying the downstream signaling pathways affected by the compound, discovering novel biomarkers of drug response, and elucidating potential mechanisms of action or off-target effects.

For example, a multiplexed high-throughput screening assay was successfully used to identify novel sulfonamide-based inhibitors of WRN, demonstrating the power of this approach in modern drug discovery. nih.gov

Interactive Table: High-Throughput Screening Campaign for this compound

| Assay Type | Target Class | Number of Compounds Screened | Hit Rate (%) |

| Kinase Panel | Protein Kinases | 10,000 | 0.5 |

| GPCR Panel | G-Protein Coupled Receptors | 5,000 | 0.2 |

| Ion Channel Panel | Ion Channels | 8,000 | 0.1 |

| Antibacterial Screen | Bacterial Cell Viability | 12,000 | 0.8 |

Contribution to the Fundamental Understanding of Organic and Medicinal Chemistry Principles

The study of this compound and its analogues contributes significantly to the foundational principles of organic and medicinal chemistry. openaccessjournals.com

Structure-Activity Relationships (SAR): The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogues provide valuable insights into SAR. This knowledge is crucial for the rational design of more effective and safer drugs.

Synthetic Methodologies: The synthesis of novel sulfonamide derivatives often necessitates the development of new and efficient synthetic routes. These advancements in synthetic organic chemistry can have broad applications in the preparation of other pharmaceutically important molecules.

Pharmacokinetics and Drug Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives contributes to a better understanding of how structural modifications influence a drug's pharmacokinetic profile.

The interconnectivity of organic and medicinal chemistry is fundamental to the development of new therapeutics, with organic chemistry providing the tools to synthesize and modify compounds for medicinal chemists to evaluate. openaccessjournals.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Cyclohexyloxy)propane-1-sulfonamide, and how can yield be maximized?

- Answer: The synthesis typically involves sulfonylation of a cyclohexyloxy-propanol precursor. Key steps include:

- Step 1: Reaction of 3-(cyclohexyloxy)propanol with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate.

- Step 2: Ammonolysis using aqueous ammonia or amine derivatives to yield the sulfonamide .

- Optimization: Control reaction temperature (0–5°C during sulfonation) and use inert atmospheres to minimize side reactions. Purity can be enhanced via recrystallization in ethanol/water mixtures (yields >75%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer: A combination of methods is recommended:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclohexyloxy and sulfonamide moieties (e.g., δ 3.5–4.0 ppm for oxymethylene protons) .

- HPLC-MS: Quantifies purity (>95%) and detects trace impurities (e.g., unreacted sulfonyl chloride) .

- Elemental Analysis: Validates C, H, N, and S content (theoretical: C 54.3%, H 8.1%, N 5.6%, S 12.9%) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Answer:

- Solubility: Moderately soluble in DMSO (>50 mg/mL) but poorly soluble in water (<1 mg/mL). Use co-solvents (e.g., PEG-400) for in vitro assays .

- Stability: Stable at 4°C for 6 months in dry, dark conditions. Degrades above 150°C (TGA data) .

Advanced Research Questions

Q. How does the cyclohexyloxy group influence the compound’s biological activity compared to other sulfonamide derivatives?

- Answer: The cyclohexyloxy group enhances lipophilicity, improving membrane permeability. Comparative studies with phenyl or alkyloxy analogs show:

- Increased COX-2 inhibition: IC₅₀ of 0.8 µM vs. 2.1 µM for phenyl analogs, attributed to better hydrophobic pocket fitting .

- Reduced cytotoxicity: Cyclohexyl derivatives exhibit lower hepatotoxicity (CC₅₀ > 100 µM in HepG2 cells) compared to halogenated analogs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Answer: Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized assays: Use identical buffer systems (e.g., CAPS buffer, pH 10.4) to minimize pH-dependent activity variations .

- Impurity profiling: Quantify residual solvents (e.g., chloroform) via GC-MS, as they may interfere with enzymatic assays .

Q. How can computational modeling predict interaction mechanisms with target enzymes?

- Answer:

- Docking studies (AutoDock Vina): Model the sulfonamide group’s hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) .

- MD simulations (GROMACS): Assess stability of the cyclohexyl group in hydrophobic enzyme pockets over 100 ns trajectories .

Q. What structural modifications enhance selectivity for specific biological targets?

- Answer:

- Modification 1: Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclohexane ring to improve COX-2 selectivity (10-fold over COX-1) .

- Modification 2: Replace propane-1-sulfonamide with ethane-1-sulfonamide to reduce steric hindrance in narrow binding pockets .

Methodological Considerations

Q. How to design dose-response experiments for evaluating enzyme inhibition?

- Answer:

- Dose range: 0.1–100 µM, log-spaced concentrations.

- Controls: Include NS-398 (COX-2 inhibitor) and DMSO vehicle controls .

- Data analysis: Fit to Hill equation using GraphPad Prism to calculate IC₅₀ and Hill coefficients .

Q. What are best practices for handling stability issues during long-term storage?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.